molecular formula C34H38O13 B1247787 2''',5'''-Diepisilvestrol

2''',5'''-Diepisilvestrol

Cat. No.: B1247787
M. Wt: 654.7 g/mol
InChI Key: GVKXFVCXBFGBCD-CABMIHONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2''',5'''-Diepisilvestrol is a cyclopenta[b]benzofuran-derived flavagline first isolated from Aglaia foveolata, a plant species renowned for producing bioactive rocaglate derivatives. Structurally, it belongs to the silvestrol family, characterized by a dioxanyloxy side chain attached to a benzofuran core. The compound differs from silvestrol (a lead anticancer and antiviral agent) in the stereochemical configuration at C-2''' and C-5''' of the dioxanyloxy moiety . These stereochemical variations significantly influence its biological activity, as demonstrated in cytotoxicity and protein translation inhibition assays .

Properties

Molecular Formula

C34H38O13

Molecular Weight

654.7 g/mol

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3S,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31-,32+,33-,34-/m0/s1

InChI Key

GVKXFVCXBFGBCD-CABMIHONSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](O[C@H](CO1)[C@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O

Canonical SMILES

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O

Synonyms

2''',5'''-diepisilvestrol

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Key Stereochemical Differences

The dioxanyloxy side chain in silvestrol derivatives is critical for bioactivity. In 2''',5'''-Diepisilvestrol, the stereochemistry at C-1''', C-2''', and C-5''' distinguishes it from related compounds:

  • Silvestrol : (1'''R, 2'''R, 5'''R) configuration.
  • 5'''-Episilvestrol : Epimerized at C-5''' (1'''R, 2'''R, 5'''S).
  • This compound : Epimerized at both C-2''' and C-5''' (1'''R, 2'''S, 5'''S) .

Nuclear magnetic resonance (NMR) and NOESY correlations confirm these configurations, with distinct chemical shifts observed for H-1''' (δH 5.66), H-2''' (δH 5.05), and H-5''' (δH 3.68) .

Comparison with Structurally Related Compounds

Silvestrol

  • Structure : (1'''R, 2'''R, 5'''R).
  • Activity : Potent cytotoxicity (ED50: 0.0007–0.001 μM in HT-29 cells) and robust eukaryotic protein translation inhibition .
  • Key Difference : The natural (2'''R) configuration in silvestrol is essential for optimal activity. Epimerization at C-2''' (as in this compound) reduces binding affinity to eukaryotic initiation factor 4A (eIF4A), a molecular target .

5'''-Episilvestrol

  • Structure : (1'''R, 2'''R, 5'''S).
  • Activity : Moderately reduced cytotoxicity (ED50: ~1.07 μM in HT-29 cells) compared to silvestrol .
  • Key Difference : Epimerization at C-5''' alone causes a 1,000-fold drop in potency, indicating the stereochemical sensitivity of the dioxanyloxy moiety .

1''',2''',5'''-Triepisilvestrol

  • Structure : (1'''S, 2'''S, 5'''S).
  • Activity : Essentially inactive (IC50 > 10 μM in protein translation assays), highlighting the necessity of the natural (1'''R) configuration .

Rocaglaol and Other Rocaglate Derivatives

  • Structure : Lack the dioxanyloxy side chain.
  • Activity : Lower specificity in targeting eIF4A and reduced cytotoxicity (IC50 values > 10 μM in most cancer cell lines) .

Table 1: Cytotoxicity Against HT-29 Human Colon Cancer Cells

Compound ED50/IC50 (μM) Reference
Silvestrol 0.0007–0.001
5'''-Episilvestrol ~1.07
This compound 1.07–2.29
1''',2''',5'''-Triepisilvestrol >10

Table 2: Protein Translation Inhibition Activity

Compound % Inhibition (at 1 μM) Reference
Silvestrol >90%
This compound ~30%
1''',2''',5'''-Triepisilvestrol <10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2''',5'''-Diepisilvestrol
Reactant of Route 2
2''',5'''-Diepisilvestrol

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